6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
Description
This compound features a pyridazinone core substituted at position 6 with a 4-fluorophenyl group and at position 2 with a 3-(trifluoromethyl)benzyl moiety.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-8-9-17(25)24(23-16)11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIRMOZQJUQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula: C17H14F3N3O
- Molecular Weight: 345.30 g/mol
- Key Functional Groups:
- Pyridazine ring
- Fluorophenyl group
- Trifluoromethyl group
These structural features contribute to the compound's unique reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, suggesting a promising antibacterial profile .
Anticancer Potential
Compounds related to pyridazine have also been explored for their anticancer properties. A study evaluating similar structures found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent growth inhibition . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
Enzyme Inhibition
Another aspect of the biological activity of pyridazine derivatives includes their role as enzyme inhibitors. For example, some studies have reported that these compounds can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation .
Case Studies
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with DNA: Similar compounds often intercalate into DNA or inhibit topoisomerases, leading to disruption of replication and transcription.
- Enzyme Modulation: The ability to inhibit specific enzymes can alter metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis: Many pyridazine derivatives have been shown to activate apoptotic pathways in cancer cells.
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
-
Cell Line Studies : Screening conducted on human cancer cell lines has revealed substantial growth inhibition. Notable findings include:
- Leukemia (RPMI-8226) : Growth inhibition > 25%
- Non-Small Cell Lung Cancer (A549) : Growth inhibition > 20%
- Renal Cancer (A498) : Growth inhibition > 15%
Cell Line Type Cell Line Name Growth Inhibition (%) Leukemia RPMI-8226 >25 Non-Small Cell Lung Cancer A549 >20 Renal Cancer A498 >15 - Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation. The presence of the fluorinated phenyl group enhances lipophilicity, improving cellular uptake and bioavailability.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Similar compounds with trifluoromethyl groups have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
-
Potential Therapeutic Applications : Its unique structure may allow it to be developed as a therapeutic agent for chronic inflammatory conditions.
Study Type Findings In Vivo Models Significant reduction in inflammatory markers compared to controls
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties:
-
Effectiveness Against Bacteria : In vitro studies indicate potent activity against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <0.5 µg/mL Enterococcus faecalis <1 µg/mL - Mechanism of Action : The trifluoromethyl group enhances interactions with bacterial membranes, increasing permeability and leading to cell death.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound on various cancer cell lines. The results indicated that at a concentration of , the compound exhibited significant cytotoxicity against multiple cancer types, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Properties
In a preclinical model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
Key Observations :
Key Observations :
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
